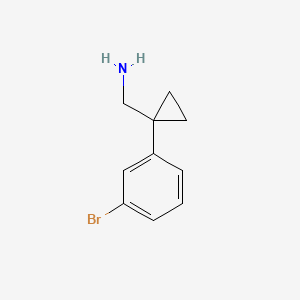

(1-(3-Bromophenyl)cyclopropyl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-(3-bromophenyl)cyclopropyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBYCRYOXQHUBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655898 | |

| Record name | 1-[1-(3-Bromophenyl)cyclopropyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-87-3 | |

| Record name | 1-[1-(3-Bromophenyl)cyclopropyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(3-bromophenyl)cyclopropyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of (1-(3-Bromophenyl)cyclopropyl)methanamine: A Keystone for Drug Discovery

An in-depth technical guide or whitepaper on the core physicochemical properties of (1-(3-Bromophenyl)cyclopropyl)methanamine.

Executive Summary

This compound represents a significant scaffold in modern medicinal chemistry, combining the metabolic stability of the cyclopropyl ring with the versatile synthetic handle of a bromophenyl group. This guide provides a comprehensive analysis of its core physicochemical properties, which are paramount for predicting its behavior in biological systems and guiding drug development efforts. We delve into the compound's acidity (pKa), lipophilicity (LogP/LogD), and aqueous solubility, presenting not just the data but the causality behind the experimental methodologies chosen for their determination. Each protocol is detailed as a self-validating system, ensuring researchers can replicate and verify these critical parameters. By understanding these fundamental properties, drug development professionals can make informed decisions regarding formulation, anticipate ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and ultimately accelerate the journey from a promising molecule to a viable therapeutic agent.

Introduction: The Strategic Value of the Cyclopropylamine Moiety

In the landscape of drug discovery, the cyclopropylamine moiety is a privileged structural motif. Its inclusion in a molecule often confers a range of desirable properties. The rigid, three-membered ring can lock a molecule into a specific, biologically active conformation, enhancing binding affinity to its target. Furthermore, the cyclopropyl group is known to increase metabolic stability by shielding adjacent chemical bonds from enzymatic degradation, thereby improving a drug candidate's pharmacokinetic profile.

This compound is a particularly valuable building block. The primary amine serves as a key interaction point for hydrogen bonding and salt formation, while the 3-bromophenyl group offers a strategic site for further chemical modification through well-established cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.[1] This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity. This guide focuses on the foundational physicochemical characteristics that govern the "drug-likeness" of this core structure.

Chemical Identity and Synthesis

A precise understanding of a compound's identity and a reliable synthetic route are the bedrock of any further characterization.

Structure and Identifiers

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Structure |  | N/A |

| Molecular Formula | C₁₀H₁₂BrN | [2] |

| Molecular Weight | 226.11 g/mol | |

| CAS Number | 886365-87-3 | [2] |

| Predicted XlogP | 2.8 | [3] |

Proposed Synthetic Pathway

While numerous specific synthetic routes can be envisioned, a common and logical approach involves the construction of the cyclopropane ring followed by the introduction of the amine functionality. The following pathway illustrates a plausible method for synthesizing the target compound and its hydrochloride salt, which is often preferred for its improved handling and solubility characteristics.

Caption: Proposed synthetic pathway for this compound and its hydrochloride salt.

Core Physicochemical Profile

The interaction of a drug candidate with the physiological environment is governed by its fundamental physicochemical properties. For an ionizable compound like this compound, the interplay between its pKa, lipophilicity, and solubility is particularly critical.

Acidity and Ionization State (pKa)

The acid dissociation constant (pKa) dictates the degree of ionization of the primary amine at a given pH.[4] This is a crucial parameter as the charge state of a molecule profoundly affects its solubility, membrane permeability, and binding to its biological target. As a primary amine, the compound will exist predominantly in its protonated, cationic form (R-NH₃⁺) in the acidic environment of the stomach and will be in equilibrium between its neutral (R-NH₂) and protonated forms at the physiological pH of blood (7.4).

Estimated pKa: Based on structurally similar primary amines, the pKa is estimated to be in the range of 9.0 - 10.5. However, precise experimental determination is essential.

Potentiometric titration is a highly accurate and widely used method for pKa determination.[5] The principle involves monitoring the pH of a solution of the amine as a strong acid is incrementally added.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in deionized water (or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 0.01 M).

-

Titration: Place the solution in a temperature-controlled vessel (37 °C) and begin titration with a standardized strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the system to reach equilibrium.[5]

-

Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where exactly half of the amine has been protonated.[5]

Caption: A simplified workflow for pKa determination by potentiometric titration.[5]

Lipophilicity (LogP and LogD)

Lipophilicity, or "fat-liking," is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall ADME profile.[] It is commonly expressed as LogP or LogD.

-

LogP: The partition coefficient, which measures the distribution of the neutral form of a compound between octanol and water.[7]

-

LogD: The distribution coefficient, which measures the distribution of all forms of a compound (neutral and ionized) at a specific pH.[8]

Causality: For an ionizable molecule like this compound, LogP is an insufficient descriptor of its behavior in the body. Since the compound will be significantly ionized at physiological pH 7.4, LogD₇.₄ is the more relevant and predictive parameter.[7][8] The ionized form is far more hydrophilic, leading to a LogD₇.₄ value that will be significantly lower than its LogP.

The shake-flask method is the gold standard for determining partition and distribution coefficients.[][9]

Methodology:

-

System Preparation: Prepare a two-phase system of n-octanol and a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate each solvent with the other to ensure thermodynamic equilibrium.

-

Sample Addition: Add a known amount of the compound to a vial containing precise volumes of the pH 7.4 buffer and n-octanol.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[9]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Caption: A simplified workflow for LogD determination by the shake-flask method.[][9]

Aqueous Solubility

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption.[10] For an ionizable amine, solubility is highly dependent on pH. The protonated, cationic form is significantly more soluble in water than the neutral free base. Therefore, the compound will exhibit higher solubility at lower pH values (where it is fully protonated) and lower solubility at pH values above its pKa.

This method determines the thermodynamic solubility, which is the saturation concentration of a compound in a specific medium once equilibrium is reached.[11][12]

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to vials containing aqueous buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[11] The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Agitate the vials at a controlled temperature (37 °C) for an extended period (e.g., 24-72 hours) to ensure equilibrium between the solid and dissolved states.[12]

-

Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Quantification: Dilute the resulting supernatant and analyze the concentration of the dissolved compound using a validated HPLC method.

-

Data Analysis: The measured concentration represents the equilibrium solubility at that specific pH. The pH of the final suspension should also be verified.[11]

Caption: A simplified workflow for equilibrium solubility determination.[11][12]

Predicted Spectroscopic Data

Spectroscopic analysis provides confirmation of the chemical structure. While experimental spectra for this specific molecule are not publicly available, its characteristics can be reliably predicted based on its structural components.

-

¹H NMR: The spectrum is expected to be complex. The aromatic region should show multiplets corresponding to the four protons on the 3-bromophenyl ring. The methylene protons (CH₂-NH₂) would likely appear as a singlet or doublet near 2.5-3.5 ppm. The cyclopropyl protons would produce complex, overlapping multiplets in the upfield region (approx. 0.5-1.5 ppm), characteristic of their constrained environment.[13][14]

-

¹³C NMR: The spectrum would show ten distinct carbon signals. The aromatic carbons would appear between 120-145 ppm, with the carbon attached to the bromine (C-Br) being identifiable. The quaternary cyclopropyl carbon attached to the phenyl ring would be downfield, while the other two cyclopropyl carbons would be highly shielded and appear upfield (< 30 ppm). The methylene carbon (CH₂) would likely be found around 40-50 ppm.

-

Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching for the primary amine (two bands around 3300-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic groups (~2850-3100 cm⁻¹), and characteristic aromatic C=C stretching peaks (~1475-1600 cm⁻¹). A C-Br stretch would be expected in the fingerprint region (< 1000 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity, which is the signature isotopic pattern for a compound containing one bromine atom.

Integration into Drug Discovery and Development

The physicochemical data generated for this compound are not merely academic; they are predictive tools for drug development.

-

Absorption: The pH-dependent solubility and the LogD₇.₄ value are primary indicators of oral absorption. A balance is required: the molecule must be soluble enough in the gastrointestinal fluids to dissolve, yet lipophilic enough to permeate the gut wall.[9]

-

Distribution: A low to moderate LogD₇.₄ suggests the compound may not excessively partition into fatty tissues and may have a lower volume of distribution. It also informs its potential to cross the blood-brain barrier.

-

Metabolism & Excretion: The pKa influences interactions with metabolic enzymes and transporters. The overall solubility profile is critical for preventing precipitation upon intravenous administration and for ensuring efficient renal clearance.

Caption: The interplay between core physicochemical properties and key ADME outcomes.

Conclusion

This compound is a compound scaffold with significant potential in drug discovery. A thorough understanding and precise experimental determination of its core physicochemical properties—pKa, LogD₇.₄, and pH-dependent solubility—are non-negotiable first steps in its evaluation as a potential drug candidate. The methodologies and insights presented in this guide provide a robust framework for researchers to generate the high-quality, reliable data needed to predict in vivo behavior, optimize molecular design, and make data-driven decisions that are crucial for the successful development of new therapeutics.

References

- ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.

- Enamine. (n.d.). LogD/LogP Background.

- Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.

- Benchchem. (2025). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.

- BOC Sciences. (n.d.). Lipophilicity Assays.

- ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference?.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver.

- World Health Organization (WHO). (n.d.). Annex 4.

- SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- The Royal Society of Chemistry. (n.d.). Supporting Information for.

- DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES.

- Unknown Source. (n.d.). Simple Method for the Estimation of pKa of Amines†.

- DOI. (n.d.). Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as.

- MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.

- Chemsrc. (2025, August 25). (3-BROMOPHENYL)(CYCLOPROPYL)METHANAMINE.

- Sigma-Aldrich. (n.d.). [1-(4-Bromophenyl)cyclopropyl]methanamine.

- ChemUniverse. (n.d.). This compound [P84945].

- ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions.

- PubChemLite. (n.d.). [1-(3-bromophenyl)cyclobutyl]methanamine (C11H14BrN).

- ChemicalBook. (n.d.). Cyclopropyl bromide(4333-56-6) 1H NMR spectrum.

- Organic Chemistry Data. (n.d.). NMR Gallery Indexed by NMR Spin Systems.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound [P84945] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 3. PubChemLite - [1-(3-bromophenyl)cyclobutyl]methanamine (C11H14BrN) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. acdlabs.com [acdlabs.com]

- 8. acdlabs.com [acdlabs.com]

- 9. enamine.net [enamine.net]

- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. who.int [who.int]

- 13. Cyclopropyl bromide(4333-56-6) 1H NMR [m.chemicalbook.com]

- 14. organicchemistrydata.org [organicchemistrydata.org]

Spectroscopic data (NMR, IR, MS) for (1-(3-Bromophenyl)cyclopropyl)methanamine

An In-depth Technical Guide to the Spectroscopic Characterization of (1-(3-Bromophenyl)cyclopropyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Molecular Signature

This compound is a primary amine featuring a unique combination of a substituted aromatic ring and a strained cyclopropyl moiety. Its molecular formula is C₁₀H₁₂BrN, with a monoisotopic mass of approximately 226.02 g/mol .[1] Compounds incorporating the cyclopropylamine scaffold are of significant interest in medicinal chemistry due to their ability to impart favorable pharmacokinetic properties and act as bioisosteres for larger groups. The precise characterization of this molecule is paramount for its application in synthesis, drug discovery, and quality control.

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By explaining the causality behind the expected spectral features, this document serves as a practical reference for the unambiguous identification and structural verification of this compound.

Caption: Molecular structure of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon environments, respectively. The asymmetry of the molecule ensures that nearly all protons and carbons are chemically distinct.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, aminomethyl, cyclopropyl, and amine protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and anisotropic effects from the aromatic ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (Ar-H) | 7.0 - 7.5 | Multiplet (m) | 4H | Protons on the bromophenyl ring are deshielded. The meta-substitution pattern leads to complex splitting. |

| Aminomethyl (-CH₂NH₂) | ~2.7 - 3.0 | Singlet (s) | 2H | Protons are adjacent to the electron-withdrawing amine group, causing a downfield shift relative to simple alkanes. |

| Amine (-NH₂) | 1.0 - 5.0 | Broad Singlet (br s) | 2H | The chemical shift is highly variable and concentration-dependent. The signal disappears upon D₂O exchange.[2][3] |

| Cyclopropyl (-CH₂CH₂-) | 0.5 - 1.5 | Multiplets (m) | 4H | Protons on the strained cyclopropyl ring are highly shielded, appearing in the upfield region. Diastereotopicity results in complex splitting patterns. |

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the lack of symmetry, ten distinct signals are expected.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Aromatic (C-Br) | ~122 | The carbon directly attached to bromine is shielded relative to other substituted carbons but deshielded relative to unsubstituted carbons. |

| Aromatic (Ar-C) | 125 - 135 | Four distinct signals for the remaining aromatic carbons. |

| Aromatic (C-cyclopropyl) | ~145 | The quaternary aromatic carbon attached to the cyclopropyl group is significantly deshielded. |

| Aminomethyl (-CH₂NH₂) | 45 - 55 | Carbon adjacent to the electronegative nitrogen atom is deshielded. |

| Quaternary Cyclopropyl (Cq) | 25 - 35 | The sp³-hybridized quaternary carbon of the cyclopropyl ring. |

| Cyclopropyl (-CH₂-) | 10 - 20 | The methylene carbons of the strained ring are highly shielded, appearing significantly upfield. |

Experimental Protocol: NMR Data Acquisition

A robust NMR analysis workflow is critical for obtaining high-quality, reproducible data.

Caption: A standard workflow for NMR analysis.

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition : Acquire spectra on a 400 MHz (or higher) spectrometer.

-

For ¹H NMR, a standard pulse sequence is used. A small amount of D₂O can be added to confirm the N-H protons via exchange.[2]

-

For ¹³C NMR, a proton-decoupled sequence (e.g., zgpg30) is typically used to simplify the spectrum to singlets for each carbon.

-

-

Processing : Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum (typically to tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the primary amine, the aromatic ring, and aliphatic C-H bonds.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3400 - 3250 | Medium, Sharp | As a primary amine, two distinct bands are expected: one for asymmetric and one for symmetric stretching.[2][4] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of sp² C-H bonds in the benzene ring.[5] |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Arises from the C-H bonds of the aminomethyl and cyclopropyl groups.[5] |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong | This bending vibration is characteristic of primary amines.[4][5] |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Multiple bands are expected from the skeletal vibrations of the benzene ring. |

| Aliphatic C-N Stretch | 1250 - 1020 | Medium to Weak | Corresponds to the stretching of the carbon-nitrogen single bond.[3][4] |

| Aromatic C-H Bend | 900 - 675 | Strong | The out-of-plane bending pattern can help confirm the meta-substitution pattern on the aromatic ring. |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation : As the compound is likely a solid or oil, Attenuated Total Reflectance (ATR) is the most convenient method. A small amount of the sample is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disc.

-

Data Acquisition : A background spectrum of the empty ATR crystal or KBr press is recorded first. The sample spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.

-

Analysis : The background is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. The presence of bromine is a key diagnostic feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic "doublet" for bromine-containing ions, with two peaks separated by 2 m/z units and having almost equal intensity.

Predicted Fragmentation Pathway

Under Electron Ionization (EI), the molecule will form a molecular ion (M⁺˙) which then undergoes fragmentation. The most likely fragmentation pathways involve the cleavage of bonds adjacent to the amine and the cyclopropyl ring to form stable carbocations.

Caption: Key fragmentation steps for the title compound.

| Ion/Fragment | m/z (⁷⁹Br / ⁸¹Br) | Rationale |

| [M]⁺˙ (Molecular Ion) | 225 / 227 | The parent ion, showing the characteristic 1:1 isotopic pattern for bromine. |

| [M - CH₂NH₂]⁺ | 195 / 197 | Loss of the aminomethyl radical (•CH₂NH₂) via alpha-cleavage, forming a stable tertiary benzylic-type carbocation. This is expected to be a major fragment. |

| [M - Br]⁺ | 146 | Loss of a bromine radical. This fragment will not have the bromine isotopic pattern. |

| [C₇H₅Br]⁺ | 155 / 157 | A possible fragment resulting from further rearrangement or cleavage of the cyclopropyl ring from the m/z 195/197 ion. |

| [C₄H₅N]⁺ | 67 | Cleavage yielding the cyclopropylmethanamine cation. |

Experimental Protocol: MS Data Acquisition

-

Sample Introduction : The sample can be introduced via direct insertion probe, or for more complex mixtures, through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization : Electron Ionization (EI) at a standard energy of 70 eV is typically used to induce fragmentation and create a reference-quality spectrum.

-

Analysis : The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

-

Detection : The abundance of each ion is recorded, generating a mass spectrum that plots relative intensity versus m/z.

Conclusion

The structural characterization of this compound is definitively achieved through the synergistic use of NMR, IR, and MS. ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, particularly the primary amine. Finally, mass spectrometry establishes the molecular weight and reveals characteristic fragmentation patterns, with the bromine isotopic signature serving as a crucial validation point. Together, these techniques provide a robust and self-validating analytical package essential for any scientist working with this compound.

References

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

Sources

- 1. This compound [P84945] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. wikieducator.org [wikieducator.org]

An In-depth Technical Guide to 1-(3-bromophenyl)cyclopropanemethanamine (CAS Number: 886365-87-3) for Drug Development Professionals

Introduction: A Pivotal Building Block in the Development of Anti-Inflammatory Therapeutics

1-(3-bromophenyl)cyclopropanemethanamine, identified by CAS number 886365-87-3, is a crucial chemical intermediate that has garnered significant attention in the field of drug discovery and development. While a seemingly unassuming molecule in its own right, it serves as a key structural motif in the synthesis of potent and selective modulators of critical biological pathways. Its primary significance lies in its role as a precursor to the clinical candidate GSK2190915, also known as Fiboflapon, a powerful inhibitor of the 5-lipoxygenase-activating protein (FLAP). This guide provides a comprehensive overview of the properties, handling, and therapeutic relevance of 1-(3-bromophenyl)cyclopropanemethanamine, tailored for researchers and scientists in the pharmaceutical industry.

Core Properties of 1-(3-bromophenyl)cyclopropanemethanamine

| Property | Value | Source |

| CAS Number | 886365-87-3 | N/A |

| IUPAC Name | 1-(3-bromophenyl)cyclopropanemethanamine | N/A |

| Molecular Formula | C₁₀H₁₂BrN | [1][2] |

| Molecular Weight | 226.11 g/mol | [1][2] |

| Melting Point | No data available | [3] |

| Boiling Point | No data available | [3] |

| Solubility | No data available | [3] |

| Storage Temperature | 2-8°C | [1][2] |

Safe Handling and Storage: A Prerequisite for Successful Research

As with any chemical reagent, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of the experimental results. The following guidelines for the handling and storage of 1-(3-bromophenyl)cyclopropanemethanamine are based on its known hazard profile.

Hazard Identification and Personal Protective Equipment (PPE)

Based on available safety data, 1-(3-bromophenyl)cyclopropanemethanamine is classified with the following hazards:

-

Acute toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin irritation (Category 2): Causes skin irritation.

-

Serious eye damage (Category 1): Causes serious eye damage.[3]

The corresponding Globally Harmonized System (GHS) pictograms that should be displayed on all containers and in the work area are:

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate footwear should be worn. In cases of potential splashing, additional protective clothing may be necessary.

-

Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, a NIOSH-approved respirator is recommended.

Storage and Disposal Protocols

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of this chemical in accordance with all applicable federal, state, and local regulations.

-

Do not allow it to enter drains or waterways.

The Role of 1-(3-bromophenyl)cyclopropanemethanamine in Drug Development: The Synthesis of a FLAP Inhibitor

The primary application of 1-(3-bromophenyl)cyclopropanemethanamine in the pharmaceutical sector is as a critical building block for the synthesis of GSK2190915 (Fiboflapon). GSK2190915 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).

The Leukotriene Pathway and the Significance of FLAP Inhibition

Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid. They play a pivotal role in the pathophysiology of a range of inflammatory diseases, most notably asthma. The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which requires the presence of FLAP to translocate from the cytoplasm to the nuclear membrane and gain access to its substrate, arachidonic acid.

By inhibiting FLAP, GSK2190915 effectively blocks the initial step in the leukotriene biosynthetic cascade, thereby preventing the production of all downstream leukotrienes, including the potent chemoattractant Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent bronchoconstrictors.[4]

Caption: The Leukotriene Biosynthesis Pathway and the Mechanism of Action of GSK2190915.

Experimental Protocol: Assessing the Inhibitory Activity of FLAP Inhibitors on LTB4 Production

To evaluate the efficacy of compounds synthesized from 1-(3-bromophenyl)cyclopropanemethanamine, such as GSK2190915, a robust and reproducible in vitro assay is essential. The following is a generalized protocol for a human whole blood assay to measure the inhibition of LTB4 production.

Principle

This assay measures the amount of LTB4 produced in human whole blood following stimulation with a calcium ionophore (e.g., A23187), which activates the 5-lipoxygenase pathway. The inhibitory effect of a test compound is determined by comparing the LTB4 levels in the presence and absence of the compound. LTB4 levels are typically quantified using a competitive enzyme immunoassay (EIA) or by liquid chromatography-mass spectrometry (LC-MS).[5]

Materials

-

Freshly drawn human whole blood collected in heparinized tubes.

-

Calcium Ionophore A23187.

-

Test compound (e.g., GSK2190915) dissolved in a suitable solvent (e.g., DMSO).

-

Phosphate Buffered Saline (PBS).

-

Enzyme Immunoassay (EIA) kit for LTB4 or an LC-MS/MS system.

-

Methanol or another suitable solvent for protein precipitation and extraction.

Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a series of dilutions of the test compound in PBS.

-

Prepare a working solution of Calcium Ionophore A23187 in a suitable solvent.

-

-

Incubation:

-

Aliquot human whole blood into microcentrifuge tubes.

-

Add the test compound dilutions or vehicle control (DMSO) to the blood and pre-incubate for 15-30 minutes at 37°C.

-

Initiate LTB4 synthesis by adding the Calcium Ionophore A23187 solution to each tube.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Termination and Sample Preparation:

-

Stop the reaction by placing the tubes on ice and adding cold methanol to precipitate proteins.

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant, which contains the LTB4.

-

-

Quantification of LTB4:

-

Using EIA: Follow the manufacturer's instructions for the LTB4 EIA kit. This typically involves adding the supernatant and an LTB4-enzyme conjugate to an antibody-coated plate, followed by washing and addition of a substrate. The resulting colorimetric signal is inversely proportional to the amount of LTB4 in the sample.[6]

-

Using LC-MS/MS: The supernatant can be further purified by solid-phase extraction. The extracted sample is then injected into an LC-MS/MS system for highly sensitive and specific quantification of LTB4.[7]

-

-

Data Analysis:

-

Calculate the percentage inhibition of LTB4 production for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage inhibition against the log of the compound concentration to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition).

-

Caption: Experimental Workflow for Assessing FLAP Inhibitor Activity.

Conclusion: A Versatile Tool for a Promising Therapeutic Strategy

1-(3-bromophenyl)cyclopropanemethanamine is a valuable chemical entity for medicinal chemists and drug development professionals. Its utility as a key building block in the synthesis of the potent FLAP inhibitor GSK2190915 underscores its importance in the pursuit of novel anti-inflammatory therapies. A thorough understanding of its properties and safe handling procedures, coupled with robust in vitro assays, will undoubtedly facilitate the development of the next generation of leukotriene-modifying drugs. The inhibition of the 5-lipoxygenase pathway remains a promising strategy for the treatment of a variety of inflammatory conditions, and 1-(3-bromophenyl)cyclopropanemethanamine is a key player in this ongoing endeavor.[4]

References

-

Elabscience® LTB4(Leukotriene B4) ELISA Kit. Elabscience. Available from: [Link]

-

Radioimmunoassay for Leukotriene B4. PubMed - NIH. Available from: [Link]

-

(1R)-1-(3-bromophenyl)-2-cyclopropylethanamine | C11H14BrN | CID 96591629. PubChem. Available from: [Link]

-

A specific assay for leukotriene B4 in human whole blood. PubMed. Available from: [Link]

-

Polypharmacology of Small-Molecule Modulators of the 5-Lipoxygenase Activating Protein (FLAP) Observed via a High-throughput Lipidomics Platform. PubMed. Available from: [Link]

-

A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry. PubMed. Available from: [Link]

-

Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors. PubMed. Available from: [Link]

-

Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis. PubMed. Available from: [Link]

Sources

- 1. 1-(3-broMophenyl)CyclopropaneMethanaMine CAS#: 886365-87-3 [chemicalbook.com]

- 2. 1-(3-broMophenyl)CyclopropaneMethanaMine | 886365-87-3 [m.chemicalbook.com]

- 3. 1-(3-broMophenyl)CyclopropaneMethanaMine - Safety Data Sheet [chemicalbook.com]

- 4. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Purity Analysis of (1-(3-Bromophenyl)cyclopropyl)methanamine for Research Use

An In-depth Technical Guide for Researchers

Abstract

(1-(3-Bromophenyl)cyclopropyl)methanamine is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of novel therapeutic agents. The isomeric and chemical purity of this starting material is paramount, as impurities can lead to unforeseen side reactions, impact biological activity, and compromise the integrity and reproducibility of research data. This guide provides a comprehensive framework for the rigorous purity analysis of this compound, detailing orthogonal analytical techniques, step-by-step protocols, and the rationale behind methodological choices. It is designed to equip researchers, scientists, and drug development professionals with the expertise to ensure the quality and reliability of their starting materials, adhering to the principles of scientific integrity.

The Imperative of Purity in Research Intermediates

In the context of drug discovery, the adage 'garbage in, garbage out' holds profound significance. The purity of a chemical intermediate like this compound directly influences the outcome of subsequent synthetic steps and the biological evaluation of the final compounds. Undetected impurities, which may include isomers, unreacted starting materials, or reaction by-products, can act as cryptic reagents, leading to a cascade of undesirable effects. Therefore, a multi-faceted analytical approach is not merely a quality control measure but a fundamental component of robust scientific investigation. This guide establishes a self-validating system of analysis, where orthogonal methods provide a comprehensive and trustworthy purity profile.

Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for method development.

| Property | Value | Source |

| CAS Number | 886365-87-3 | [1] |

| Molecular Formula | C₁₀H₁₂BrN | [1] |

| Molecular Weight | 226.12 g/mol | [1] |

| Appearance | Typically a solid or oil | |

| Key Structural Features | Primary amine, cyclopropyl ring, bromophenyl group | N/A |

Profiling Potential Impurities

The identification of potential impurities is predicated on a theoretical understanding of the compound's synthetic route. A common pathway to similar structures involves the reaction of a bromophenyl-substituted precursor with a cyclopropyl synthon, followed by reduction of a nitrile or related functional group to the primary amine.

| Impurity Class | Potential Species | Rationale / Origin |

| Starting Materials | 3-Bromoacetophenone, (Bromomethylene)cyclopropane | Incomplete reaction during the formation of the core structure. |

| Intermediates | 1-(3-Bromophenyl)cyclopropanecarbonitrile | Incomplete reduction of the nitrile to the primary amine. |

| Isomeric Impurities | (1-(2-Bromophenyl)..., (1-(4-Bromophenyl)... | Impurities present in the initial brominated starting material. |

| By-products | Dimerized or oligomerized products | Side reactions occurring during synthesis, particularly under harsh conditions. |

| Reagent Residues | Reducing agents (e.g., LiAlH₄, boranes), catalysts | Carry-over from the workup and purification process. |

| Degradation Products | Oxidation of the amine | Exposure to air and light over time. |

An Orthogonal Strategy for Purity Verification

No single analytical technique can definitively establish purity. An orthogonal approach, utilizing methods with different separation and detection principles, is essential for a comprehensive assessment. This strategy ensures that impurities not detected by one method (e.g., non-UV active compounds in HPLC) are captured by another (e.g., GC-MS or NMR).

Sources

The Cyclopropylamine Moiety: From Serendipitous Discovery to a Cornerstone of Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropylamine scaffold, a seemingly simple three-membered ring fused to a nitrogen atom, has carved an indispensable niche in the landscape of medicinal chemistry. Its unique conformational rigidity, electronic properties, and ability to serve as a versatile synthetic handle have propelled it from a chemical curiosity to a privileged motif in a multitude of clinically significant therapeutics. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of novel cyclopropylamine derivatives. We will delve into the core synthetic methodologies that have enabled access to this critical functional group, elucidate the mechanistic underpinnings of these transformations, and explore its profound impact on drug design, from early monoamine oxidase inhibitors to contemporary targeted therapies. This paper aims to equip researchers and drug development professionals with a thorough understanding of the strategic value of the cyclopropylamine moiety and the practical tools for its incorporation into future generations of pharmaceuticals.

Introduction: The Unique Allure of a Strained Ring

The cyclopropane ring, with its highly strained 60° bond angles, imparts a unique set of steric and electronic properties to any molecule it adorns.[1] When appended to an amine, this strained carbocycle confers a remarkable degree of conformational constraint, which can be highly advantageous in drug design by locking a molecule into a bioactive conformation and improving receptor binding affinity.[2] Furthermore, the cyclopropyl group can act as a bioisostere for other functionalities, offering a means to fine-tune pharmacokinetic and pharmacodynamic properties.[3] Its incorporation can enhance metabolic stability, increase brain permeability, and reduce off-target effects, addressing common roadblocks in drug discovery.[2]

The journey of cyclopropylamines in medicinal chemistry began with the serendipitous discovery of the antidepressant properties of tranylcypromine, a rigid analog of amphetamine. This seminal finding ignited decades of research into the synthesis and biological evaluation of a vast array of cyclopropylamine-containing compounds, leading to their application in diverse therapeutic areas, including oncology, infectious diseases, and neuroscience.[1]

Historical Perspective: The Dawn of Cyclopropylamine Therapeutics

The story of cyclopropylamine in medicine is inextricably linked to the development of monoamine oxidase inhibitors (MAOIs). In the late 1950s, the clinical potential of MAOIs was being explored for the treatment of depression. Tranylcypromine, synthesized in 1948 as an amphetamine analog, was later discovered to be a potent, irreversible inhibitor of monoamine oxidase (MAO).[4] This discovery was a pivotal moment, as tranylcypromine (marketed as Parnate) became a widely used antidepressant, demonstrating the therapeutic potential of the cyclopropylamine scaffold.[4][5][6] The mechanism of action of tranylcypromine involves the irreversible inhibition of both MAO-A and MAO-B, leading to increased levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain.[4][7]

The success of tranylcypromine spurred further investigation into the synthesis and structure-activity relationships of related compounds, solidifying the importance of the cyclopropylamine moiety in medicinal chemistry.[8]

Synthetic Strategies for Accessing the Cyclopropylamine Core

The construction of the cyclopropylamine unit has been a subject of intense research, leading to the development of several powerful synthetic methodologies. The choice of method often depends on the desired substitution pattern and stereochemistry.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, involving the reaction of an alkene with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.[9][10] While initially challenging for allylic amines due to competing N-ylide formation, modifications have enabled the diastereoselective cyclopropanation of these substrates.[11] The use of chelating groups in proximity to the amine can direct the zinc reagent, favoring cyclopropanation.[11]

Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation of an Allylic Amine

Materials:

-

Allylic amine substrate

-

Diiodomethane (CH₂I₂)

-

Diethylzinc (Et₂Zn)

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the allylic amine substrate dissolved in the anhydrous solvent.

-

Cool the solution to 0 °C.

-

Slowly add a solution of diethylzinc in the same solvent.

-

To this mixture, add diiodomethane dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for several hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired cyclopropylamine derivative.

The Kulinkovich Reaction and its Progeny

The Kulinkovich reaction, originally developed for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst, has been ingeniously adapted for the synthesis of cyclopropylamines.[12][13]

A significant modification by Szymoniak and Bertus allows for the preparation of primary cyclopropylamines from nitriles.[14][15] This reaction utilizes a Grignard reagent and a stoichiometric amount of titanium(IV) isopropoxide, followed by treatment with a Lewis acid to facilitate the conversion of an intermediate azatitanacycle to the cyclopropylamine.[14]

Experimental Protocol: Kulinkovich-Szymoniak Synthesis of a Primary Cyclopropylamine

Materials:

-

Nitrile substrate

-

Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF, diethyl ether)

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

-

Lewis acid (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂)

-

Anhydrous solvent (e.g., diethyl ether)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the nitrile substrate in the anhydrous solvent.

-

Add titanium(IV) isopropoxide to the solution.

-

Cool the mixture to -78 °C and slowly add the Grignard reagent.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Cool the reaction mixture again and add the Lewis acid.

-

Stir for an additional period at room temperature.

-

Quench the reaction with an aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

This intramolecular variation is employed for the synthesis of cyclopropylamines from amides containing a pendant alkene.[16]

Curtius Rearrangement

The Curtius rearrangement of cyclopropyl acyl azides provides a reliable route to cyclopropylamines.[17] This method is particularly useful for accessing specific stereoisomers if the starting cyclopropanecarboxylic acid is enantiomerically pure. A scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride has been reported using this approach.[18][19]

Experimental Protocol: Synthesis of (1-cyclopropyl)cyclopropylamine via Curtius Rearrangement

Materials:

-

1-Cyclopropylcyclopropanecarboxylic acid

-

Triethylamine (Et₃N)

-

Ethyl chloroformate

-

Sodium azide (NaN₃)

-

tert-Butanol

-

Anhydrous acetone

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

Dissolve 1-cyclopropylcyclopropanecarboxylic acid in anhydrous acetone and cool to -5 °C.

-

Add triethylamine, followed by the dropwise addition of ethyl chloroformate.

-

After stirring, add a solution of sodium azide in water.

-

The resulting acyl azide is then subjected to thermal rearrangement in the presence of tert-butanol to form the N-Boc-protected amine.

-

Deprotection of the Boc group is achieved by treatment with HCl in diethyl ether to yield the desired (1-cyclopropyl)cyclopropylamine hydrochloride.[18]

Other Modern Synthetic Approaches

Recent advances have further expanded the synthetic toolkit for accessing cyclopropylamines. These include metal-catalyzed reactions of diazo compounds with olefins, Michael-initiated ring closures, and C-H functionalization strategies.[20][21] Photocatalytic methods are also emerging as powerful tools for the synthesis of these valuable building blocks.[22]

The Cyclopropylamine Moiety in Modern Drug Discovery

The unique properties of the cyclopropylamine group continue to be exploited in the design of novel therapeutics targeting a wide range of diseases.

Mechanism of Action and Structure-Activity Relationships (SAR)

The rigid nature of the cyclopropylamine scaffold is a key determinant of its biological activity. By restricting the conformational freedom of a molecule, it can enhance binding to a specific target and improve selectivity. This is exemplified in the development of potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important target in oncology.[23] Structure-activity relationship studies of arylcyclopropylamines have demonstrated that subtle modifications to the substitution pattern on the aromatic ring can lead to significant changes in inhibitory potency and selectivity.[23]

Case Study: LSD1 Inhibitors

LSD1 is a flavin-dependent monoamine oxidase that demethylates histone H3 at lysine 4 and 9, playing a crucial role in gene regulation.[22] Its overexpression is implicated in various cancers. Tranylcypromine itself is a known LSD1 inhibitor, and its core structure has served as a template for the design of more potent and selective next-generation inhibitors. The cyclopropylamine moiety is critical for the mechanism-based inactivation of LSD1.

Caption: Mechanism of LSD1 inhibition by a cyclopropylamine derivative.

Metabolic Considerations and Potential for Bioactivation

While the cyclopropyl group can enhance metabolic stability, cyclopropylamines can also be susceptible to metabolism by cytochrome P450 (CYP) enzymes and monoamine oxidases.[24][25] This can lead to the formation of reactive metabolites through ring-opening of the cyclopropylamine moiety.[25][26] For instance, the hepatotoxicity associated with the antibiotic trovafloxacin has been linked to the bioactivation of its cyclopropylamine substructure.[24][26][27][28] Understanding these metabolic pathways is crucial for the design of safer cyclopropylamine-containing drugs.

Caption: Potential bioactivation pathway of cyclopropylamine-containing drugs.

Future Directions and Conclusion

The journey of cyclopropylamine derivatives from their initial discovery to their current status as a cornerstone of medicinal chemistry is a testament to the power of chemical synthesis and rational drug design. The continued development of novel, efficient, and stereoselective methods for the synthesis of these valuable compounds will undoubtedly fuel their application in an even broader range of therapeutic areas.[20] The ability to perform kinetic enzymatic resolution of cyclopropane derivatives further enhances the accessibility of enantiomerically pure building blocks.[29]

As our understanding of the intricate interplay between molecular structure and biological function deepens, the unique properties of the cyclopropylamine moiety will continue to be leveraged to create safer, more effective medicines. The future of drug discovery will likely see the development of even more sophisticated cyclopropylamine-containing molecules, designed with a precise understanding of their target interactions and metabolic fate. This enduring and versatile scaffold is poised to remain a critical tool in the arsenal of medicinal chemists for years to come.

References

-

Aggarwal, V. K., & Richardson, J. (2003). Highly Diastereoselective Simmons−Smith Cyclopropanation of Allylic Amines. Organic Letters, 5(24), 4641–4643. [Link]

-

Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792–1793. [Link]

-

Kulinkovich, O. G., Sviridov, S. V., & Vasilevski, D. A. (1991). Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates. Synthesis, 1991(03), 234. [Link]

-

Haym, I., & Brimble, M. A. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10(39), 7649–7665. [Link]

-

de Meijere, A., Kozhushkov, S. I., & Savchenko, A. I. (2004). Titanium-mediated syntheses of cyclopropylamines. Journal of Organometallic Chemistry, 689(13), 2033–2055. [Link]

-

Miyamura, S., Araki, M., Ota, Y., Itoh, Y., Yasuda, S., Masuda, M., ... & Yamaguchi, J. (2016). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 14(36), 8576–8585. [Link]

-

Bertus, P., & Caillé, J. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

-

Faler, C. A., & Joullié, M. M. (2007). The Kulinkovich reaction in the synthesis of constrained n,n-dialkyl neurotransmitter analogues. Organic Letters, 9(10), 1987–1990. [Link]

-

Bertus, P., & Caillé, J. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

-

Aggarwal, V. K., & Richardson, J. (2003). Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates. Chemical Communications, (18), 2284–2285. [Link]

-

Kim, D., Jeon, H. J., Kwak, Y., Lee, S. J., Nam, T. G., Yu, J. H., & An, H. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Organic & Biomolecular Chemistry, 22(1), 71–75. [Link]

-

Kumar, A., & Kumar, V. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(19), 6529. [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. [Link]

-

Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792–1793. [Link]

-

Wikipedia. (2024). Tranylcypromine. [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]

-

Shanu-Wilson, J. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Tandon, M., & Wagh, P. (2021). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 64(19), 14357–14402. [Link]

-

Charette, A. B. (2004). Simmons‐Smith Cyclopropanation Reaction. In Comprehensive Organic Synthesis II (pp. 1031-1061). Elsevier. [Link]

-

West, M. S., & Rousseaux, S. A. L. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters, 21(20), 8379–8382. [Link]

-

Sun, Q., Zhu, R., Foss, F. W., & Macdonald, T. L. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(3), 711–719. [Link]

-

Pietruszka, J., Rieche, A. C. M., Wilhelm, T., & Witt, A. (2003). Kinetic Enzymatic Resolution of Cyclopropane Derivatives. Advanced Synthesis & Catalysis, 345(12), 1273–1286. [Link]

-

Talele, T. T. (2016). The “cyclopropyl fragment” is a versatile player that frequently appears in preclinical/clinical drug molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

Sun, Q., Zhu, R., Foss, F. W., & Macdonald, T. L. (2007). Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system. Bioorganic & Medicinal Chemistry Letters, 17(24), 6682–6686. [Link]

-

Gillman, P. K. (2020). Tranylcypromine (Parnate): A Brief History and an Enduring Anomaly. Psychopharmacology Bulletin, 50(4), 101–117. [Link]

-

Roxburgh, C. J., & Abboud, K. A. (2014). Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts. Chemical Science, 5(12), 4699–4705. [Link]

-

Kozhushkov, S. I., Khlebnikov, A. F., Kostikov, R. R., Yufit, D. S., & de Meijere, A. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. [Link]

-

Roxburgh, C. J., & Abboud, K. A. (2014). Structure–Activity Relationship Studies of Cyclopropenimines as Enantioselective Brønsted Base Catalysts. Chemical Science, 5(12), 4699–4705. [Link]

-

U.S. Food and Drug Administration. (2019). PARNATE® (tranylcypromine) tablets, for oral use. [Link]

-

Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. [Link]

-

Kozhushkov, S. I., Khlebnikov, A. F., Kostikov, R. R., Yufit, D. S., & de Meijere, A. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. [Link]

-

Frieling, H., & Bleich, S. (2006). Tranylcypromine (Parnate): new perspectives. European Archives of Psychiatry and Clinical Neuroscience, 256(5), 268–273. [Link]

-

Psychotropics A-Z. (n.d.). Tranylcypromine | Parnate – Monoamine Oxidase Inhibitor (MAOI). [Link]

-

Sun, Q., Zhu, R., Foss, F. W., & Macdonald, T. L. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(3), 711–719. [Link]

-

Kozhushkov, S. I., Khlebnikov, A. F., Kostikov, R. R., Yufit, D. S., & de Meijere, A. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. [Link]

-

Pietruszka, J., Rieche, A. C. M., Wilhelm, T., & Witt, A. (2003). Kinetic Enzymatic Resolution of Cyclopropane Derivatives. Advanced Synthesis & Catalysis, 345(12), 1273–1286. [Link]

-

Forró, E., & Fülöp, F. (2022). Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica Chemical Engineering, 66(2), 205–211. [Link]

-

Dydio, P., & Reek, J. N. H. (2016). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Catalysts, 6(12), 201. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]

- 4. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 5. Tranylcypromine ( Parnate ) : new perspectives [biopsychiatry.com]

- 6. medworksmedia.com [medworksmedia.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. The Kulinkovich reaction in the synthesis of constrained n,n-dialkyl neurotransmitter analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. grokipedia.com [grokipedia.com]

- 13. Kulinkovich Reaction [organic-chemistry.org]

- 14. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 15. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 16. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]

- 20. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. semanticscholar.org [semanticscholar.org]

- 22. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

- 23. C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. hyphadiscovery.com [hyphadiscovery.com]

- 25. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Sci-Hub. Kinetic Enzymatic Resolution of Cyclopropane Derivatives / Advanced Synthesis & Catalysis, 2003 [sci-hub.ru]

Mechanism of action of cyclopropylamine-containing compounds

An In-Depth Technical Guide to the Mechanism of Action of Cyclopropylamine-Containing Compounds

Authored by: A Senior Application Scientist

Introduction: The Cyclopropylamine Moiety - A Privileged Scaffold in Medicinal Chemistry

The cyclopropylamine moiety, a three-membered carbocyclic ring attached to an amino group, is a fascinating and highly valuable structural motif in modern drug discovery. Its unique stereoelectronic properties, including conformational rigidity and the ability to donate electrons, confer potent and often selective pharmacological activities to molecules that contain it. This guide provides an in-depth exploration of the core mechanisms of action of cyclopropylamine-containing compounds, with a particular focus on their roles as irreversible enzyme inhibitors. We will delve into the bioactivation pathways that underpin their activity, detail the experimental protocols used to elucidate these mechanisms, and provide insights into the rational design of next-generation therapeutics.

Part 1: The Core Mechanism - Irreversible Enzyme Inhibition via Bioactivation

The hallmark of many bioactive cyclopropylamine-containing compounds is their ability to act as irreversible enzyme inhibitors. This activity is not inherent to the cyclopropylamine group itself but is rather the result of a sophisticated metabolic activation process, often mediated by flavin-dependent amine oxidases.

Monoamine Oxidase (MAO) Inhibition: A Classic Example

The discovery of the antidepressant and antibacterial effects of iproniazid in the 1950s, and later the elucidation that its active metabolite, isopropylhydrazine, inhibits monoamine oxidase (MAO), paved the way for the development of a new class of therapeutics. Tranylcypromine, a cyclopropylamine-containing compound, emerged as a potent and irreversible MAO inhibitor.

The mechanism of MAO inhibition by tranylcypromine involves a single-electron oxidation of the amine by the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site. This oxidation leads to the formation of a highly reactive cyclopropylaminyl radical cation. Subsequent homolytic cleavage of a C-C bond in the strained cyclopropane ring generates a benzylic radical that covalently modifies the FAD cofactor, leading to irreversible inactivation of the enzyme.

Figure 1: Mechanism of irreversible MAO inhibition by tranylcypromine.

Lysine-Specific Demethylase 1 (LSD1) Inhibition: An Epigenetic Frontier

More recently, the cyclopropylamine scaffold has been successfully employed to target lysine-specific demethylase 1 (LSD1), a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9). Dysregulation of LSD1 activity is implicated in various cancers, making it an attractive therapeutic target.

Similar to MAO inhibition, the inactivation of LSD1 by cyclopropylamine-containing inhibitors, such as the clinical candidate ORY-1001 (iadademstat), proceeds through an oxidative bioactivation pathway. The inhibitor binds to the active site, where the FAD cofactor oxidizes the cyclopropylamine. This initiates the opening of the cyclopropane ring, forming a reactive species that covalently binds to and inactivates the FAD cofactor. This irreversible inhibition of LSD1 leads to the re-expression of silenced tumor suppressor genes, inducing differentiation and apoptosis in cancer cells.

Figure 2: Bioactivation and irreversible inhibition of LSD1 by a cyclopropylamine-containing compound.

Part 2: Experimental Protocols for Mechanism Elucidation

Validating the mechanism of action of cyclopropylamine-containing enzyme inhibitors requires a multi-faceted experimental approach. The following protocols are designed to provide a robust and self-validating system for characterizing these compounds.

Enzyme Inhibition Assays

The initial step in characterizing a potential inhibitor is to determine its potency and mode of inhibition.

Protocol: Determining IC50 and Time-Dependent Inhibition

-

Objective: To quantify the inhibitory potency (IC50) and assess whether the inhibition is time-dependent, a hallmark of irreversible inhibitors.

-

Materials:

-

Purified recombinant enzyme (e.g., MAO-A, MAO-B, or LSD1).

-

Substrate appropriate for the enzyme (e.g., kynuramine for MAO, H3K4me2 peptide for LSD1).

-

Detection reagent (e.g., Amplex Red for H2O2-coupled assays).

-

Test compound (cyclopropylamine-containing inhibitor).

-

Assay buffer.

-

-

Methodology:

-

IC50 Determination (No Pre-incubation):

-

Prepare a serial dilution of the inhibitor.

-

In a microplate, add the enzyme, substrate, and inhibitor simultaneously.

-

Monitor the reaction kinetics (e.g., fluorescence increase) over time.

-

Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.

-

-

Time-Dependent Inhibition Assay:

-

Prepare a serial dilution of the inhibitor.

-

Pre-incubate the enzyme with each concentration of the inhibitor for varying time points (e.g., 0, 15, 30, 60 minutes).

-

Initiate the reaction by adding the substrate.

-

Measure the enzymatic activity.

-

A leftward shift in the IC50 curve with increasing pre-incubation time is indicative of time-dependent, irreversible inhibition.

-

-

-

Causality and Validation: This dual-assay approach is self-validating. A potent IC50 in the absence of pre-incubation, coupled with a clear time-dependent increase in potency, strongly suggests an irreversible binding mechanism. The lack of a time-dependent shift would point towards a reversible mechanism.

Mass Spectrometry for Covalent Adduct Confirmation

To definitively prove covalent modification, mass spectrometry is the gold standard.

Protocol: Intact Protein and Peptide Mapping Mass Spectrometry

-

Objective: To identify the formation of a covalent adduct between the inhibitor and the enzyme.

-

Materials:

-

Purified enzyme.

-

Cyclopropylamine inhibitor.

-

Incubation buffer.

-

Mass spectrometer (e.g., ESI-Q-TOF).

-

-

Methodology:

-

Incubation: Incubate the enzyme with a molar excess of the inhibitor to ensure complete modification. Include a control sample with the enzyme and vehicle (e.g., DMSO).

-

Intact Protein Analysis:

-

Desalt the protein samples.

-

Infuse the samples into the mass spectrometer.

-

Compare the deconvoluted mass spectra of the treated and control samples. An increase in mass corresponding to the molecular weight of the reactive fragment of the inhibitor confirms covalent adduct formation.

-

-

Peptide Mapping (for localization):

-

Digest the protein samples with a protease (e.g., trypsin).

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search for peptides with a mass modification corresponding to the inhibitor fragment. MS/MS fragmentation will pinpoint the exact amino acid residue that has been modified (typically the FAD cofactor).

-

-

-

Trustworthiness: This protocol provides direct physical evidence of the covalent modification, leaving no ambiguity about the irreversible nature of the inhibition. The combination of intact mass analysis and peptide mapping provides both confirmation and localization of the adduct.

Figure 3: A validated workflow for elucidating the mechanism of cyclopropylamine inhibitors.

Part 3: Data Summary and Interpretation

The data generated from the above protocols should be systematically organized to facilitate clear interpretation.

Table 1: Representative Data for a Novel Cyclopropylamine-based LSD1 Inhibitor

| Parameter | Value | Interpretation |

| IC50 (0 min pre-incubation) | 50 nM | Potent initial binding to the enzyme. |

| IC50 (30 min pre-incubation) | 5 nM | 10-fold shift indicates time-dependent inhibition. |

| Mass Shift (Intact Protein MS) | +150 Da | Corresponds to the mass of the inhibitor fragment, confirming a covalent adduct. |

| Modified Peptide (LC-MS/MS) | FAD-Cys320-Adduct | Pinpoints the covalent modification to the FAD cofactor at a specific cysteine residue. |

Conclusion

The cyclopropylamine scaffold represents a powerful tool in the design of targeted, irreversible enzyme inhibitors. Their mechanism of action, reliant on enzyme-mediated bioactivation, offers a sophisticated approach to achieving high potency and selectivity. By employing a rigorous and multi-pronged experimental strategy encompassing enzyme kinetics, mass spectrometry, and cellular assays, researchers can confidently elucidate the mechanism of these fascinating compounds, paving the way for the development of novel therapeutics for a range of diseases, from cancer to neurological disorders.

References

-

Silverman, R. B. (1983). Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct. Journal of the American Chemical Society. [Link]

-

Binda, C., et al. (2002). Structures of human monoamine oxidase B with inhibitors. Journal of Medicinal Chemistry. [Link]

-

Mould, D. P., et al. (2017). Natural Products as a Source of Novel LSD1 Inhibitors. Pharmaceuticals. [Link]

-

Maes, T., et al. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell. [Link]

-

Cuyàs, E., et al. (2019). The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells. Aging. [Link]

A Technical Guide to the Structure-Activity Relationship of Aryl-Cyclopropylamine Analogs: A Focus on (1-(3-Bromophenyl)cyclopropyl)methanamine Derivatives

Abstract